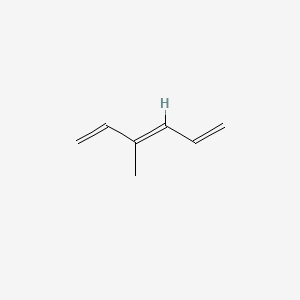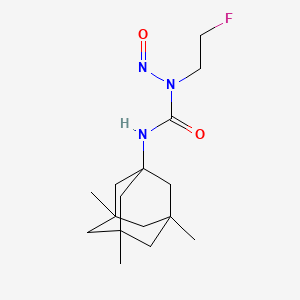
Diethyl (3,4-dichlorophenyl)(fluoro)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is an organic compound with the molecular formula C13H13Cl2FO4 and a molecular weight of 323.14 g/mol . This compound is characterized by the presence of dichlorophenyl and fluoro groups attached to a malonate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,4-dichlorophenyl)(fluoro)malonate typically involves a multi-step reaction process. One common method includes the reaction of diethyl malonate with 3,4-dichlorophenyl fluoride in the presence of a base such as sodium hydride (NaH) in benzene . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and dichlorophenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and benzene as the solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (3,4-dichlorophenyl)(fluoro)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl fluoromalonate: Contains a fluoro group but lacks the dichlorophenyl group, making it less complex.
Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: Contains a nitro group and a methyl group, offering different reactivity.
Uniqueness
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is unique due to the presence of both dichlorophenyl and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H13Cl2FO4 |
|---|---|
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RSAUGNCHODTFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
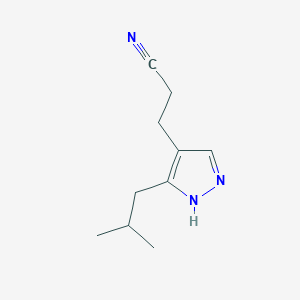

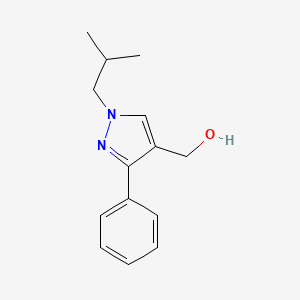
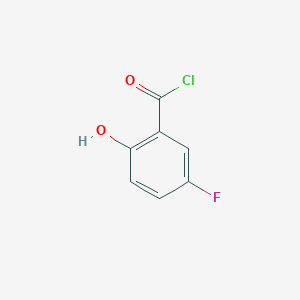
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
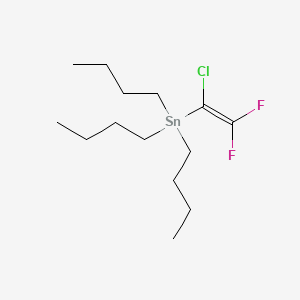
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
